N,N-dibenzyl-4-(dimethylamino)benzamide -

N,N-dibenzyl-4-(dimethylamino)benzamide

Catalog Number: EVT-4340615
CAS Number:
Molecular Formula: C23H24N2O
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

exo-(n+3)-N,N-dimethylamino-1-ethenylbicyclo[n.1.0]alkanes

  • Compound Description: These compounds are intermediates in the synthesis of ring-annelated cyclopentadienes. They are synthesized via aminocyclopropanation of 1-ethenylcycloalkenes using N,N-dibenzylformamide or N,N-dimethylformamide in the presence of cyclohexylmagnesium bromide and methyltitanium triisopropoxide. []
  • Relevance: These compounds are structurally related to N,N-dibenzyl-4-(dimethylamino)benzamide through the shared presence of the N,N-dimethylamino group. [] This group plays a crucial role in the aminocyclopropanation reaction.

4-(dimethylamino)-N-(pyridin-4-yl)benzamide

  • Compound Description: This aromatic amide exhibits bright, long-lived blue phosphorescence in confined polymeric films due to its heavy-atom-free structure that enables the population of a triplet (π,π*) configuration. It forms robust hydrogen bonds with polyvinyl alcohol, suppressing vibrational relaxation and stacking-induced quenching. []
  • Relevance: This compound shares the key structural element of the 4-(dimethylamino)benzamide moiety with N,N-dibenzyl-4-(dimethylamino)benzamide. [] The presence of this group contributes to the specific electronic properties of the molecule, ultimately influencing its phosphorescence characteristics.

3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide (AH-7921)

  • Compound Description: AH-7921 is a synthetic opioid initially investigated as a potential analgesic medicine but abandoned due to its addictive properties. It acts as an agonist at μ and κ opioid receptors, producing analgesia and respiratory depression. It has a high potential for abuse and is associated with severe intoxications and fatalities. []
  • Relevance: While AH-7921 belongs to the N-substituted cyclohexylmethylbenzamide class, it shares the dimethylamino group with N,N-dibenzyl-4-(dimethylamino)benzamide. [] This group, attached to a cyclohexyl ring in AH-7921, likely contributes to its interaction with opioid receptors.
  • Compound Description: This compound, synthesized from 2-amino-2-thiazoline and the acid chloride of 3-(N,N-dimethylamino)benzoic acid, exhibits anti-inflammatory activity in vitro without affecting myocardial function. []
  • Relevance: This compound and N,N-dibenzyl-4-(dimethylamino)benzamide share the core structure of a benzamide substituted with an N,N-dimethylamino group at the meta position. [] This structural similarity suggests potential shared aspects of their pharmacological activity.

N-(thiazolin-2-yl)-4-(N,N-dimethylamino)benzamide (Compound 4)

  • Compound Description: Synthesized from 2-amino-2-thiazoline and the acid chloride of 4-(N,N-dimethylamino)benzoic acid, this compound also exhibits anti-inflammatory activity in vitro. []
  • Relevance: This compound shares the core structure of N,N-dibenzyl-4-(dimethylamino)benzamide with the N,N-dimethylamino group located at the para position of the benzamide. [] The shared core structure and variations in substituent position can be used to explore structure-activity relationships.

4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide (Compound 2)

  • Compound Description: This suberanilohydroxamic acid (SAHA) analogue is a histone deacetylase (HDAC) inhibitor that also exhibits potent inhibitory activity against leukotriene A4 hydrolase (LTA4H). It effectively diminishes neutrophilic inflammation in mouse models of acute lung injury and idiopathic pulmonary fibrosis. []
  • Relevance: This compound and N,N-dibenzyl-4-(dimethylamino)benzamide both contain the 4-(dimethylamino)benzamide core structure. [] Despite differences in the other substituent, this structural similarity may translate to overlapping pharmacological activities.

N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives

  • Compound Description: This series of compounds was developed to identify new gastrointestinal prokinetic agents based on the structure of metoclopramide. Several derivatives, including N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide (II-34), demonstrated potent prokinetic and antiemetic activities. []
  • Relevance: While not containing the N,N-dibenzyl substitution, these compounds share the benzamide core structure with N,N-dibenzyl-4-(dimethylamino)benzamide and incorporate variations in the amine-containing side chain. [] These structural similarities highlight the versatility of the benzamide scaffold in drug design.

2-allyloxy-4-trifluoromethyl-N-(2-diethylaminoethyl) benzamide (305-CE)

  • Compound Description: This compound was synthesized as part of a study investigating structure-activity relationships for antitussive agents. It demonstrated weaker antitussive activity compared to codeine. []
  • Relevance: While not directly analogous to N,N-dibenzyl-4-(dimethylamino)benzamide, this compound shares a similar benzamide scaffold with a substituted amino group in the side chain, showcasing the potential for diverse biological activities within this class of compounds. []

N-(4-(2-(Diethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)-aniline (DNTA)

  • Compound Description: This compound was used as a control in a theoretical study evaluating the potential of furanone derivatives as inhibitors of the ether-a-go-go 1 (Eag-1) potassium channel, which is implicated in cancer cell proliferation. []
  • Relevance: DNTA serves as a representative of aniline-based compounds with potential biological activity, highlighting a different chemical class than N,N-dibenzyl-4-(dimethylamino)benzamide but with shared features like aromatic rings and substituted amino groups. [] This comparison emphasizes the diversity of structures capable of exhibiting biological effects.

3-Chloro-N-{2-[3,5-dibromo-4-(3-dimethyl-amino-propoxy)-phenyl]-ethyl}-4-metho-xy-benzamide (PD)

  • Compound Description: This compound, like DNTA, was used as a control in the theoretical study evaluating furanone derivatives as Eag-1 inhibitors. []
  • Relevance: Similar to DNTA, PD represents a benzamide-based compound with a substituted amino group but with a more complex structure than N,N-dibenzyl-4-(dimethylamino)benzamide. [] Its inclusion in the study emphasizes the importance of exploring diverse chemical structures in the search for new bioactive molecules.

N-(4-Halobenzyl)amides

  • Compound Description: This collection of 32 structurally related amides was synthesized from cinnamic and benzoic acids and screened for antifungal activity. Several benzamides, particularly a vanillic amide, showed promising activity against Candida species. The presence of a hydroxyl group in the para position and a methoxyl at the meta position of the benzamide moiety was found to enhance antifungal activity. []
  • Relevance: These compounds, while not identical to N,N-dibenzyl-4-(dimethylamino)benzamide, demonstrate the potential for antifungal activity within the benzamide class. [] The study's focus on structural changes in the cinnamic and benzoic acid substructures further emphasizes the importance of systematic modifications to optimize biological activity within a specific chemical scaffold.

Properties

Product Name

N,N-dibenzyl-4-(dimethylamino)benzamide

IUPAC Name

N,N-dibenzyl-4-(dimethylamino)benzamide

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C23H24N2O/c1-24(2)22-15-13-21(14-16-22)23(26)25(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3

InChI Key

FLKARPXORDXVQX-UHFFFAOYSA-N

Solubility

<0.4 [ug/mL]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.